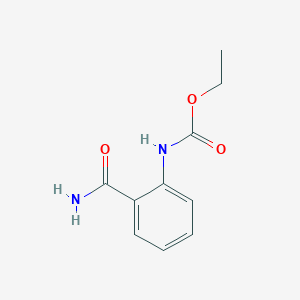

Ethyl (2-carbamoylphenyl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(2-carbamoylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-2-15-10(14)12-8-6-4-3-5-7(8)9(11)13/h3-6H,2H2,1H3,(H2,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTDFJUGWWAVAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC=C1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Carbamoylphenyl Carbamate and Analogous Structures

Direct Esterification Approaches for Carbamate (B1207046) Formation

Direct approaches to forming the carbamate ester linkage are highly valuable. These methods often involve the reaction of a hydroxyl or amino group with a reactive carbonyl species, such as a chloroformate or phosgene (B1210022) equivalent.

Reaction of Carbamoyl-substituted Phenols with Ethyl Chloroformate

The synthesis of O-aryl carbamates can be achieved through the reaction of a phenol (B47542) with a suitable carbamoylating agent. A direct route for analogous structures involves the reaction of substituted phenols with N-substituted carbamoyl (B1232498) chlorides. A versatile, one-pot procedure allows for the in-situ formation of these carbamoyl chlorides, which then react with the phenol, avoiding the need to handle sensitive reactants directly organic-chemistry.org. This method is efficient and economical for producing a variety of substituted O-aryl carbamates organic-chemistry.org.

While the target molecule is an N-aryl carbamate, the synthesis of its O-aryl isomers or analogous phenolic structures would follow this pathway. For instance, a substituted phenol would be deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate.

Utilization of Phosgene or Phosgene Equivalents in Synthesis

Historically, phosgene (COCl₂) has been a primary reagent in carbamate synthesis google.comwikipedia.org. Industrially, it is produced by reacting carbon monoxide with chlorine gas over an activated carbon catalyst wikipedia.org. The high reactivity of phosgene allows it to react with an alcohol to form a chloroformate, which can subsequently react with an amine for carbamate formation sciencemadness.org. Alternatively, phosgene can react with an amine to generate a carbamoyl chloride, which then reacts with an alcohol.

However, due to the extreme toxicity of phosgene gas, its use is highly restricted, and safer alternatives have been developed google.comwikipedia.orgnih.gov. Phosgene equivalents, such as the solid compound triphosgene (B27547) (bis(trichloromethyl) carbonate), or carbonyldiimidazole (CDI), are often preferred in laboratory settings wikipedia.org. CDI, for example, can be used in a one-pot reaction with a nucleophile in water to efficiently prepare carbamates without requiring an inert atmosphere organic-chemistry.org. The products often precipitate from the reaction mixture, allowing for simple purification by filtration organic-chemistry.org.

Carbamate Formation via Amine and Carbon Dioxide Reactions

In response to the hazards associated with phosgene, significant research has focused on developing "phosgene-free" synthetic routes. The use of carbon dioxide (CO₂) as an inexpensive, abundant, and non-toxic C1 building block is a particularly attractive and environmentally benign strategy google.comnih.govoup.com.

The general mechanism involves the nucleophilic attack of an amine on a CO₂ molecule. This reaction, which can be facilitated by a base, forms a carbamate anion or a carbamic acid intermediate nih.govrsc.org. This intermediate can then be reacted with an electrophile, such as an alkyl halide, in a three-component coupling reaction to yield the final carbamate product nih.govorganic-chemistry.org. Various bases and catalyst systems have been developed to promote this transformation. For example, cesium carbonate has been shown to be effective in promoting the reaction of amines, CO₂, and alkylating agents at ambient temperature and pressure google.com. Strong, non-nucleophilic organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are also widely used to capture CO₂ and catalyze the conversion into carbamates nih.govorganic-chemistry.org.

Recent studies have provided detailed mechanistic insights, showing that a guanidine-CO₂ zwitterionic adduct may not be the direct carboxylating agent; instead, the base's role is to deprotonate the amine as it attacks a free CO₂ molecule rsc.org. This methodology has been successfully applied to both aliphatic and aromatic amines, providing good yields in short reaction times oup.com.

| Amine Substrate | CO₂ Source | Reagents/Catalyst | Solvent | Temperature | Yield | Reference |

| Aniline (B41778) | CO₂ (5 MPa) | Ti(OMe)₄ | - | 120 °C | 85% | oup.com |

| Aniline | CO₂ (1 atm) | DBU, Butyl Bromide | Acetonitrile | 50 °C | 78% (flow) | acs.org |

| Various Amines | CO₂ (1 atm) | Cesium Carbonate, TBAI, Alkyl Halide | DMF | Room Temp | High | organic-chemistry.org |

| Aniline Derivatives | TMG-CO₂ Adduct | - | - | - | - | rsc.org |

This table summarizes various conditions for the synthesis of carbamates using amines and carbon dioxide, showcasing the versatility of this green chemistry approach.

Nucleophilic Substitution Strategies in Carbamate Synthesis

Nucleophilic substitution remains one of the most common and versatile methods for constructing carbamate linkages. These reactions typically involve the attack of a nucleophile (an amine or alcohol) on a carbonyl derivative.

Reactions Involving Substituted Anilines and Ethyl Chloroformate

The reaction between a substituted aniline and ethyl chloroformate is a direct and widely used method for synthesizing N-aryl carbamates rx-sol.comsudanchemical.com. For the synthesis of Ethyl (2-carbamoylphenyl)carbamate, this would involve the reaction of 2-aminobenzamide (B116534) with ethyl chloroformate. The reaction proceeds via nucleophilic acyl substitution, where the amino group of the aniline attacks the electrophilic carbonyl carbon of the chloroformate.

This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct that is formed ku.eduprepchem.com. Kinetic studies of the reaction between substituted anilines and ethyl chloroformate in acetone (B3395972) have shown a two-step addition-elimination mechanism. The rate-determining step can vary depending on the electronic nature of the substituents on the aniline ring rsc.org. For anilines with electron-withdrawing groups, the initial nucleophilic attack is typically rate-limiting, whereas for aniline and its derivatives with electron-releasing groups, the elimination of the chloride ion is the slower step rsc.org.

| Aniline Derivative | Chloroformate | Base | Solvent | Conditions | Yield | Reference |

| 3-chloro-4-methylaniline | Ethyl Chloroformate | Pyridine | Chloroform (B151607) | 25-30 °C, 16h | 12.2g (from 10g) | prepchem.com |

| 2-phenethylamine | Ethyl Chloroformate | Triethylamine | Dichloromethane (B109758) | - | 96% | ku.edu |

| Methylamine (33% aq.) | Ethyl Chloroformate | Sodium Hydroxide (B78521) | Ether/Water | < 5 °C | 88-90% | orgsyn.org |

| N-(diethylaminoethyl) aniline | Phenyl Chloroformate | - | Ethyl Acetate | 5-25 °C | - | rutgers.edu |

This table presents examples of carbamate synthesis via the reaction of an amine with a chloroformate, highlighting common reagents and conditions.

Substitution at the Carbamate Carbonyl Group

Once a carbamate is formed, further modification can be achieved through substitution reactions at the carbamate's carbonyl carbon. Transcarbamoylation is a key example of this strategy, where an alcohol or amine substrate is reacted with a carbamate donor, such as methyl carbamate or phenyl carbamate, in the presence of a catalyst organic-chemistry.org. Tin compounds have been shown to effectively catalyze this reaction, allowing for the smooth conversion of primary and secondary alcohols into their corresponding carbamates with good yields and broad functional group tolerance organic-chemistry.org.

This method is particularly useful for creating a library of analogous structures by varying the alcohol or amine component without altering the core carbamoylphenyl structure. The reaction mechanism generally involves nucleophilic attack on the carbonyl carbon of the donor carbamate, leading to a tetrahedral intermediate, followed by the elimination of the original alcohol or amine.

Curtius Rearrangement as a Synthetic Pathway to Aryl Carbamates

The Curtius rearrangement is a cornerstone transformation in organic synthesis for converting carboxylic acids into primary amines, ureas, and carbamates. wikipedia.orgnih.gov The reaction proceeds through the thermal decomposition of an acyl azide (B81097) intermediate, which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov This highly reactive isocyanate is then trapped in situ by a suitable nucleophile. When an alcohol, such as ethanol (B145695), is used as the trapping agent, the corresponding carbamate is formed. wikipedia.orgnih.gov

For the synthesis of this compound, the logical precursor for a Curtius rearrangement would be 2-carbamoylbenzoic acid (phthalamic acid). The synthetic sequence is as follows:

Acyl Azide Formation: The carboxylic acid group of 2-carbamoylbenzoic acid is first converted into an acyl azide. This is typically achieved by reacting a carboxylic acid derivative (like an acyl chloride or a mixed anhydride) with an azide source, such as sodium azide. organic-chemistry.org One-pot methods using reagents like diphenylphosphoryl azide (DPPA) can also directly convert the carboxylic acid to the acyl azide. nih.gov

Rearrangement to Isocyanate: The acyl azide is then heated, causing it to lose a molecule of nitrogen gas (N₂) and rearrange to form the 2-carbamoylphenyl isocyanate intermediate. wikipedia.org

Nucleophilic Trapping: The final step involves the nucleophilic attack of ethanol on the isocyanate. This reaction proceeds readily to yield the target product, this compound.

This pathway is highly effective for generating aryl carbamates. Various reagents and conditions have been developed to facilitate this one-pot transformation from carboxylic acid to carbamate, optimizing yield and accommodating sensitive functional groups. organic-chemistry.org

Table 1: Selected Reagents for One-Pot Curtius Rearrangement of Carboxylic Acids to Carbamates

| Reagent System | Typical Nucleophile/Solvent | Key Features | Reference |

|---|---|---|---|

| Diphenylphosphoryl azide (DPPA) | tert-Butanol or Benzyl (B1604629) alcohol | Widely used, avoids isolation of explosive acyl azides. | nih.gov |

| Di-tert-butyl dicarbonate (B1257347) / NaN₃ | tert-Butanol | Mild and efficient for Boc-protected amines. | nih.gov |

| Propylphosphonic Anhydride (B1165640) (T3P®) / NaN₃ | Various alcohols | Mediates the one-pot rearrangement effectively. | organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Carbamoylphenyl Carbamate

Hydrolysis Pathways of Carbamate (B1207046) Esters

The hydrolysis of carbamate esters, such as the ethyl carbamate moiety in Ethyl (2-carbamoylphenyl)carbamate, can be catalyzed by either acid or base, proceeding through distinct mechanistic pathways. nih.gov Upon hydrolysis, carbamate esters typically yield an alcohol, an amine, and carbon dioxide. nih.gov

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of esters is a reversible process. chemistrysteps.com For ethyl carbamate, studies have shown that the mechanism can shift depending on the acidity of the solution. rsc.org

The reaction generally proceeds via two main mechanisms, A1 and A2:

A-2 Mechanism (Bimolecular): In moderately acidic solutions, the reaction follows a bimolecular pathway. The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Following proton transfer, the ethoxy group is eliminated as ethanol (B145695), and subsequent deprotonation of the resulting carbamic acid precursor leads to its decomposition into the corresponding amine and carbon dioxide. youtube.com

A-1 Mechanism (Unimolecular): In strongly acidic conditions, the mechanism can shift to a unimolecular A1 pathway. rsc.org This mechanism involves the protonation of the ester, followed by the rate-determining cleavage of the carbon-oxygen bond to form a carbocation, which is a less common pathway for simple alkyl carbamates but can be influenced by the substrate structure. chemistrysteps.comrsc.org Studies on similar compounds like ethyl N-ethylthioncarbamate have shown that at pH < 2, hydrolysis occurs through specific acid catalysis following an A1 mechanism. cdnsciencepub.com

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis of carbamates is generally irreversible and can proceed through two primary competing mechanisms: the bimolecular acyl-oxygen cleavage (BAC2) mechanism and the unimolecular elimination-addition (E1cB) mechanism. nih.gov The operative pathway is highly dependent on the structure of the carbamate, particularly the presence of a proton on the nitrogen atom.

BAC2 Mechanism: This pathway is analogous to the saponification of esters. studysmarter.co.uk It involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate. nih.govstudysmarter.co.uk This addition forms a tetrahedral intermediate. Subsequently, the ethoxide leaving group is eliminated, yielding a carbamic acid, which is then deprotonated by the base to form a carbamate salt, carbon dioxide, and the corresponding amine. This mechanism is more common for N,N-disubstituted carbamates which lack a proton on the nitrogen.

E1cB Mechanism (Elimination Unimolecular conjugate Base): For primary and secondary carbamates like this compound, which possess a proton on the nitrogen, the E1cB mechanism is often favored under basic conditions. nih.govresearchgate.net This two-step process begins with the rapid and reversible deprotonation of the carbamate nitrogen by a base to form an anionic conjugate base. wikipedia.orgmasterorganicchemistry.com The subsequent, slower, rate-determining step involves the elimination of the ethoxide leaving group from this conjugate base. cdnsciencepub.commasterorganicchemistry.com This elimination results in the formation of a highly reactive isocyanate intermediate, which is then rapidly attacked by water to form a carbamic acid, which in turn decomposes to an amine and carbon dioxide. cdnsciencepub.comnih.gov The stability of the N-monosubstituted carbamate group in acidic solutions and its reactivity at higher pH align with a mechanism involving deprotonation of the amidic nitrogen followed by aryloxide elimination. scite.ai

| Hydrolysis Condition | Catalyst | Key Intermediate | Common Mechanism |

| Acidic | H+ | Protonated Carbonyl | A-2 (bimolecular) |

| Strongly Acidic | H+ | Carbocation | A-1 (unimolecular) |

| Basic | OH- | Tetrahedral Intermediate | BAC2 (for N,N-disubstituted) |

| Basic | OH- | Isocyanate | E1cB (for N-H containing) |

Intramolecular Cyclization Reactions Involving the 2-Carbamoylphenyl Moiety

The ortho positioning of the carbamate and carbamoyl (B1232498) (amide) groups on the phenyl ring of this compound allows for intramolecular cyclization reactions, leading to the formation of heterocyclic structures such as quinazolinediones.

Cyclization to Quinazolinediones via E1cB Elimination and Isocyanate Trapping

The formation of a quinazoline-2,4(1H,3H)-dione ring system from this compound is a classic example of an intramolecular reaction driven by the generation of a reactive intermediate. This transformation proceeds under basic conditions, leveraging the E1cB mechanism.

The reaction is initiated by the base-catalyzed E1cB elimination of the ethyl carbamate moiety, as described previously.

Deprotonation: A base abstracts the acidic proton from the carbamate nitrogen, forming an N-anion (the conjugate base). wikipedia.org

Elimination: This anion then eliminates the ethoxide leaving group, generating a highly electrophilic isocyanate intermediate in situ. cdnsciencepub.comnih.gov

Intramolecular Trapping: The nucleophilic nitrogen of the adjacent primary amide group then attacks the electrophilic carbon of the isocyanate group. This intramolecular nucleophilic addition is a ring-closing step.

Proton Transfer/Tautomerization: A final proton transfer step yields the stable, six-membered heterocyclic product, quinazoline-2,4(1H,3H)-dione.

This pathway is an elegant example of how a reactive intermediate, once formed, can be trapped intramolecularly to construct complex cyclic systems.

Factors Influencing Ring Closure and Product Selectivity

The efficiency and selectivity of the intramolecular cyclization are governed by several factors related to both the substrate and the reaction conditions.

Nature of the Leaving Group: The rate of the cyclization is significantly influenced by the leaving group on the carbamate. Studies on related cyclizations of aryl N-(o-carboxyphenyl)carbamates have shown that electron-withdrawing substituents on the leaving phenoxy group strongly accelerate the reaction. researchgate.net This is consistent with the E1cB mechanism, where the departure of the leaving group is often the rate-determining step. masterorganicchemistry.com A better leaving group (a more stable alkoxide or phenoxide anion) will facilitate the elimination step.

Reaction Conditions: The choice of base and solvent is critical. A strong enough base is required to initiate the E1cB mechanism by deprotonating the carbamate nitrogen. However, in the presence of external nucleophiles like water or alcohol in high concentrations, a competing intermolecular reaction can occur where the isocyanate intermediate is trapped before it can cyclize. Therefore, aprotic solvents are often preferred to favor the intramolecular pathway. researchgate.net

Ring Size and Conformation: The formation of five- and six-membered rings through intramolecular reactions is generally favored due to favorable transition-state energies. libretexts.orglibretexts.org The cyclization to a six-membered quinazolinedione is an entropically and enthalpically favorable process. The geometry of the transition state plays a crucial role in determining the reaction rate. libretexts.org

Substituent Effects: Electron-withdrawing groups on the phenyl ring can increase the acidity of the N-H protons (on both the carbamate and the amide), potentially influencing the initial deprotonation steps. Conversely, electron-donating groups could decrease this acidity.

Transesterification Processes of Ethyl Carbamates

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. For ethyl carbamates, this reaction allows for the conversion into other carbamate esters. This process can be catalyzed by acids, bases, or organometallic compounds. masterorganicchemistry.com

Under basic conditions, using an alkoxide (e.g., sodium methoxide (B1231860) in methanol), the reaction proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com The incoming alkoxide attacks the carbonyl carbon, forming a tetrahedral intermediate. The original ethoxide group is then eliminated, resulting in a new carbamate ester. The reaction is an equilibrium, and to drive it to completion, the alcohol of the desired ester is typically used as the solvent in large excess. masterorganicchemistry.com

Kinetic studies on the transesterification of O-methyl-N-aryl carbamates with various alcohols have shown that the reaction is first-order with respect to the carbamate. rsc.org The rate is influenced by the structure of the alcohol, with less polar alcohols sometimes reacting faster. rsc.org Electron-withdrawing substituents on the aromatic ring of the carbamate facilitate the reaction, which is consistent with a mechanism involving nucleophilic attack on the carbonyl carbon as the key step. rsc.org

Titanium(IV) alkoxides have also been reported as effective catalysts for the selective O-alkyl transesterification of primary carbamates. acs.org

| Reaction Type | Catalyst/Conditions | Key Intermediate | Product |

| Intramolecular Cyclization | Base, Aprotic Solvent | Isocyanate | Quinazolinedione |

| Transesterification | Acid or Base (Alkoxide) | Tetrahedral Intermediate | New Carbamate Ester |

| Transesterification | Organometallic (e.g., Ti(OR)4) | - | New Carbamate Ester |

Nucleophilic Addition and Substitution Reactions at the Carbamate Group

The carbamate functional group in this compound presents a site susceptible to nucleophilic attack, exhibiting reactivity that is a hybrid of its amide and ester characteristics. nih.gov The electrophilicity of the carbamate carbonyl carbon is greater than that of amides, rendering it sufficiently reactive to engage with nucleophiles. nih.gov The general mechanism for nucleophilic acyl substitution proceeds through a two-step addition-elimination pathway, involving the formation of a tetrahedral intermediate. masterorganicchemistry.comvaia.comyoutube.comlibretexts.orgpressbooks.pub

The stability and reactivity of the carbamate are influenced by resonance between the nitrogen lone pair and the carbonyl group. nih.gov However, the rotational barrier of the C-N bond in carbamates is lower than in analogous amides, a factor attributed to electronic and steric effects from the adjacent oxygen atom. nih.gov This contributes to their increased susceptibility to nucleophilic attack compared to amides. nih.gov

Common nucleophilic substitution reactions at the carbamate moiety include hydrolysis and aminolysis. The base-catalyzed hydrolysis of aryl carbamates is proposed to occur via an E1cB (Elimination Unimolecular conjugate Base) mechanism, which involves the formation of an isocyanate intermediate. researchgate.net For this compound, under basic conditions, a nucleophile can attack the carbonyl carbon of the carbamate. The subsequent elimination of the ethoxy group would lead to a substitution product.

A notable reaction involving aryl carbamates is the Snieckus-Fries rearrangement. Ortho-lithiated O-aryl carbamates can undergo a facile intramolecular nih.govbarbatti.org-acyl migration to yield substituted salicylamides. thermofisher.comnih.gov In the case of this compound, while not an O-aryl carbamate, the presence of the ortho-carbamoyl group could potentially influence intramolecular reactions under specific conditions, although this is not a direct Snieckus-Fries rearrangement.

The general reactivity trend for carboxylic acid derivatives towards nucleophilic acyl substitution is: Acyl chloride > Acid Anhydride (B1165640) > Thioester > Ester > Carboxylic Acid > Amide. Carbamates, being ester-amide hybrids, fit within this spectrum, generally being more reactive than amides but less reactive than acyl chlorides and anhydrides. libretexts.org The outcome of the reaction is governed by the principle that the leaving group must be a weaker base than the attacking nucleophile for the reaction to be favorable. masterorganicchemistry.com

Table 1: General Nucleophilic Acyl Substitution of Carbamates

| Nucleophile (Nu⁻) | Reactant | Product | General Conditions |

| Hydroxide (OH⁻) | R-NH-CO-OR' | R-NH-COOH (decarboxylates) + R'OH | Basic (e.g., NaOH) |

| Alkoxide (R''O⁻) | R-NH-CO-OR' | R-NH-CO-OR'' + R'O⁻ | Basic |

| Amine (R''NH₂) | R-NH-CO-OR' | R-NH-CO-NHR'' + R'OH | Neutral or Acid/Base Catalysis |

This table presents generalized reactions and does not represent specific findings for this compound.

Oxidation and Reduction Chemistry of Aromatic Carbamates

The electrochemical behavior of aromatic carbamates like this compound is characterized by the potential for both oxidation and reduction reactions, targeting the aromatic ring and the carbamate functional group.

Reduction: The reduction of aromatic systems containing electron-withdrawing groups is a known electrochemical process. For instance, the electrochemical reduction of ortho-substituted nitrobenzenes bearing carbamate groups has been studied. acs.org This process typically involves the reduction of the nitro group to an amine. While this compound lacks a nitro group, the principles of electron transfer to the aromatic system are relevant. The carbamate and carbamoyl groups influence the electron density of the phenyl ring, which in turn affects its reduction potential. Generally, the reduction of the aromatic ring would occur at negative potentials.

In some cases, reduction can target the carbamate moiety itself. For example, certain carbamate pesticides undergo a net two-electron reduction in the presence of reducing agents like dissolved Fe(II) and Cu(I). capes.gov.br

Oxidation: Anodic oxidation of carbamates has been investigated, often leading to functionalization at the carbon alpha to the nitrogen atom (Shono-type oxidation). acs.orgresearchgate.net This process involves the electrochemical generation of an N-acyliminium ion intermediate. For this compound, oxidation could potentially occur at the aromatic ring or the ethyl group of the carbamate, depending on the reaction conditions and the electrode potential. The presence of the electron-withdrawing carbamoyl and carbamate groups would make the oxidation of the aromatic ring more difficult compared to electron-rich aromatic systems.

The specific oxidation and reduction potentials for this compound are not widely reported, but can be estimated using cyclic voltammetry. The electrochemical properties are crucial for understanding its stability in different chemical environments and its potential role in redox processes.

Table 2: General Redox Behavior of Related Aromatic Compounds

| Process | Functional Group | Typical Products/Intermediates | Notes |

| Reduction | Nitro-Aryl Carbamate | Amino-Aryl Carbamate | Reduction of the nitro group is favored. acs.org |

| Oxidation | Cyclic Carbamate | α-alkoxycarbamate (Shono Oxidation) | Occurs via an N-acyliminium ion intermediate. acs.org |

This table is illustrative and based on related compound classes, not specific to this compound.

Photolytic Degradation Mechanisms and Product Formation

Aromatic carbamates are known to undergo photolytic degradation upon exposure to ultraviolet (UV) radiation. A primary and well-documented pathway for this degradation is the photo-Fries rearrangement. barbatti.orgthermofisher.comwikipedia.orgslideshare.net

The photo-Fries rearrangement of an aryl ester involves the homolytic cleavage of the ester C-O bond, generating a radical pair (an acyl radical and a phenoxy radical) within a solvent cage. These radicals can then recombine at the ortho or para positions of the aromatic ring, followed by tautomerization to yield hydroxyaryl ketone products. wikipedia.org This reaction can proceed via a radical mechanism and is possible even with deactivating substituents on the aromatic ring. wikipedia.org For this compound, this would involve cleavage of the aryl-O bond of the carbamate.

The mechanism is understood to involve three key electronic excited states: an aromatic ππ* state that absorbs the radiation, a pre-dissociative nπ* state, and a dissociative πσ* state where the bond cleavage occurs. barbatti.org The efficiency of the photo-Fries rearrangement can be influenced by the solvent and the electronic nature of the substituents on the aromatic ring.

Besides the rearrangement products, other photolytic decomposition products can be formed. nih.govmdpi.comresearchgate.net These can arise from the escape of the initial radical pair from the solvent cage and subsequent reactions, such as hydrogen abstraction from the solvent or disproportionation. For instance, the photolysis of carbaryl (B1668338) (1-naphthyl N-methylcarbamate) leads to the formation of 1-naphthol (B170400) as a major degradation product alongside rearrangement products. nih.gov Therefore, the photolysis of this compound could be expected to yield the corresponding phenol (B47542) (salicylamide) and various other secondary products.

Table 3: Potential Photolytic Degradation Products of Aromatic Carbamates

| Reaction Pathway | Intermediate Species | Product Type | Example Product from a Generic Aryl Carbamate |

| Photo-Fries Rearrangement | Acyl and Phenoxy Radicals | Ortho-Hydroxyaryl Amide | 2-Hydroxy-N-alkylbenzamide |

| Photo-Fries Rearrangement | Acyl and Phenoxy Radicals | Para-Hydroxyaryl Amide | 4-Hydroxy-N-alkylbenzamide |

| C-O Bond Cleavage | Phenoxy Radical | Phenol | Phenol derivative |

This table outlines potential products based on known degradation pathways for aryl carbamates.

Cross-Coupling Reactions Involving Aryl Carbamates

The aryl C-O bond in carbamates, while generally more robust than aryl halides, can be activated for cross-coupling reactions using specific transition metal catalysts, particularly those based on nickel. rameshrasappan.com This allows for the use of aryl carbamates as versatile coupling partners in the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: The nickel-catalyzed Suzuki-Miyaura cross-coupling of aryl carbamates with boronic acids provides an effective method for synthesizing biaryl compounds. rameshrasappan.com This transformation typically employs a nickel catalyst, such as NiCl₂(PCy₃)₂, and a base. The reaction is tolerant of various functional groups on both the aryl carbamate and the boronic acid partner.

Buchwald-Hartwig Amination: Nickel-catalyzed amination of aryl carbamates has been developed as a powerful tool for C-N bond formation. capes.gov.brnih.govrsc.org Using a nickel catalyst, such as Ni(cod)₂, in the presence of a suitable ligand and base, aryl carbamates can be coupled with a wide range of primary and secondary amines to produce the corresponding N-aryl amines. capes.gov.brnih.govrsc.org DFT studies of this reaction suggest a catalytic cycle involving oxidative addition, deprotonation, and reductive elimination as the key steps. nih.gov Palladium-catalyzed systems have also been developed for the synthesis of N-aryl carbamates by coupling aryl halides with sodium cyanate (B1221674) in the presence of alcohols. mit.eduorganic-chemistry.orgmit.edu

Heck Reaction: While less common for carbamates compared to aryl halides, palladium-catalyzed Heck-type reactions can, in principle, couple aryl carbamates with alkenes. wikipedia.orgorganic-chemistry.orgyoutube.comnih.govresearchgate.net The success of such a reaction would depend on the efficient oxidative addition of the nickel or palladium catalyst to the aryl C-O bond of the carbamate. The general Heck reaction mechanism involves oxidative addition, migratory insertion of the alkene, and β-hydride elimination. wikipedia.orgyoutube.com

These cross-coupling methodologies are particularly valuable because the carbamate group can serve as a directing group for ortho-functionalization prior to the coupling step, enabling the synthesis of complex polysubstituted aromatic compounds. rameshrasappan.comnih.gov

Table 4: Nickel-Catalyzed Cross-Coupling of Aryl Carbamates

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | NiCl₂(PCy₃)₂ / Base | Biaryl |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Ni(cod)₂ / Ligand / Base | N-Aryl Amine |

| Silylation | Silylmagnesium Reagent | NiBr₂(PPh₃)₂ | Aryl Silane |

This table summarizes established nickel-catalyzed cross-coupling reactions for the aryl carbamate functional group. rameshrasappan.comnih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure in solution. By analyzing the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, a detailed map of the molecule's connectivity and stereochemistry can be constructed. For ethyl (2-carbamoylphenyl)carbamate, both ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely show a complex multiplet pattern due to the four adjacent protons on the substituted benzene (B151609) ring. The chemical shifts of these aromatic protons are influenced by the electronic effects of both the ethyl carbamate (B1207046) and the carbamoyl (B1232498) (amide) substituents. The protons of the ethyl group of the carbamate would present as a characteristic quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, arising from spin-spin coupling with each other. The NH protons of both the carbamate and the amide functional groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. It is anticipated to show distinct peaks for the two carbonyl carbons (one from the carbamate and one from the amide), the carbons of the aromatic ring, and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern on the benzene ring. The carbonyl carbon of the carbamate is typically found at a slightly different chemical shift than the carbonyl carbon of the amide. Quaternary carbons in the aromatic ring often exhibit lower intensity signals. researchgate.net

Predicted ¹H and ¹³C NMR Data:

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| Ethyl -CH₃ | ~1.2 | ~14 | Triplet |

| Ethyl -CH₂- | ~4.1 | ~61 | Quartet |

| Aromatic C-H | 7.0 - 8.0 | 120 - 140 | Multiplet |

| Carbamate N-H | Broad singlet | - | Singlet |

| Amide N-H₂ | Broad singlet | - | Singlet |

| Carbamate C=O | - | ~155 | - |

| Amide C=O | - | ~168 | - |

| Aromatic C (substituted) | - | 130 - 150 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation pattern. For this compound (C₁₀H₁₂N₂O₃), the molecular weight is 208.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 208. The fragmentation of the molecule would likely proceed through characteristic pathways for carbamates and amides. Common fragmentation patterns for similar compounds involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl carbamate side chain. Cleavage of the amide group could also be observed. Analysis of these fragment ions allows for the confirmation of the different structural components of the molecule. For instance, mass spectrometry has been effectively used to identify and quantify related compounds like ethyl carbamate in various samples. researchgate.netchemicalbook.com

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment | Fragment Lost |

| 208 | [C₁₀H₁₂N₂O₃]⁺ (Molecular Ion) | - |

| 163 | [C₈H₇N₂O₂]⁺ | -OCH₂CH₃ |

| 135 | [C₈H₇NO]⁺ | -CONH₂ and -OCH₂CH₃ |

| 120 | [C₇H₆NO]⁺ | -NH-CO-OCH₂CH₃ |

| 92 | [C₆H₆N]⁺ | Aromatic fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for the identification of functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

N-H Stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the primary amide (-CONH₂) and a single band for the N-H stretch of the secondary carbamate (-NHCOO-).

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹.

C=O Stretching: Two strong absorption bands in the carbonyl region (1750-1650 cm⁻¹) are anticipated. The carbamate carbonyl (C=O) stretch is typically found at a higher wavenumber (around 1720-1700 cm⁻¹) compared to the amide carbonyl stretch (Amide I band), which is expected around 1680-1650 cm⁻¹. The presence of two distinct carbonyl peaks is a strong indicator of the two different C=O functional groups.

N-H Bending: The N-H bending vibration of the amide (Amide II band) would likely appear in the 1650-1550 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the carbamate ester group would be visible in the fingerprint region, typically around 1250-1000 cm⁻¹.

Aromatic C=C Bending: Out-of-plane bending vibrations for the substituted benzene ring would be present in the 900-650 cm⁻¹ region, and the pattern can sometimes give clues about the substitution pattern.

Studies on similar carbamate-containing molecules confirm these general absorption regions. researchgate.netresearchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide & Carbamate | N-H Stretch | 3400 - 3200 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H | C-H Stretch | < 3000 |

| Carbamate C=O | C=O Stretch | 1720 - 1700 |

| Amide C=O | C=O Stretch (Amide I) | 1680 - 1650 |

| Amide N-H | N-H Bend (Amide II) | 1650 - 1550 |

| Carbamate C-O | C-O Stretch | 1250 - 1000 |

| Aromatic Ring | C=C Out-of-plane Bend | 900 - 650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring.

The benzene ring and the two carbonyl groups constitute a conjugated system. This would result in π → π* transitions, which are typically observed in the UV region. The exact wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) would be influenced by the nature and position of the substituents on the ring. The presence of the carbamate and amide groups, which can act as auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. It is plausible that multiple absorption bands would be observed, corresponding to different electronic transitions within the aromatic system. For instance, a strong absorption band around 200-240 nm and a weaker, more structured band at longer wavelengths (around 270-300 nm) would be typical for such a substituted aromatic compound. The n → π* transitions of the carbonyl groups are also possible but are generally much weaker in intensity compared to the π → π* transitions. ucalgary.caresearchgate.net

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λ_max (nm) | Relative Intensity |

| π → π | 200 - 240 | Strong |

| π → π | 270 - 300 | Weak to Medium |

| n → π* | > 300 | Very Weak |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic distribution. These methods solve approximations of the Schrödinger equation for the molecular system.

Ab initio methods, such as Hartree-Fock (HF), and particularly Density Functional Theory (DFT), are powerful tools for studying the electronic structure of carbamates. DFT has become a popular choice due to its favorable balance of accuracy and computational cost.

In studies of related ethyl benzyl (B1604629) carbamates, various levels of theory have been employed to optimize molecular geometries and predict properties. scirp.orgscirp.org For instance, DFT calculations using the B3LYP functional with basis sets like 6-31+G(d) and 6-311+G(d,p) have been utilized to determine atomic and molecular properties. scirp.orgscirp.org These calculations are crucial for obtaining accurate molecular geometries, which can be compared with experimental data from techniques like X-ray diffraction. For example, in a study of ethyl (4-fluorobenzyl) carbamate (B1207046), a compound structurally similar to the title compound, the HF method was found to predict C-C and C-N bond lengths with better accuracy, while the B3LYP functional was superior for C-F and C-O bonds. scirp.org

DFT calculations are also essential for understanding reaction mechanisms. A study on the Rhodium-catalyzed intramolecular amidation of carbamates used DFT to examine the potential energy surfaces of nitrene insertion into C-H bonds. nih.gov Such studies help determine the relative stabilities of intermediates and transition states, providing a detailed picture of the reaction pathway. nih.gov Similarly, the palladium-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate was investigated using DFT, confirming that the reaction is not spontaneous and requires a catalyst. mdpi.com

| Method/Functional | Basis Set | Application in Carbamate Research | Reference |

|---|---|---|---|

| HF | 6-31+G(d) | Geometric optimization, vibrational frequency calculation. Found to provide the best results for vibrational frequencies in a study of ethyl benzyl carbamates. | scirp.orgscirp.org |

| B3LYP | 6-31+G(d) | Geometric optimization, electronic properties. Better for describing atomic charges. | scirp.orgscirp.org |

| B3LYP | 6-311+G(d,p) | Higher accuracy geometric optimization and electronic properties. | scirp.orgscirp.org |

| B88 | Not Specified | Found appropriate for calculating energy differences between singlet and triplet nitrene species in Rh-catalyzed amidation. | nih.gov |

| MP2 | 6-31++G(2d,p) | Study of gas-phase elimination reactions of ethyl carbamate derivatives. | researchgate.net |

Table 1: Examples of Ab Initio and DFT Methods Used in Carbamate Research.

Semiempirical MO methods, such as PM3 (Parametric Method 3), offer a computationally less expensive alternative to ab initio and DFT methods. nih.govresearchgate.net These methods simplify the Hartree-Fock formalism by using parameters derived from experimental data for some of the more complex integrals. nih.gov

In the computational study of carbamates, semiempirical methods are often used for initial geometry optimizations before applying more rigorous DFT or ab initio methods. scirp.orgscirp.org For example, a study on ethyl benzyl carbamates used the PM3 method to minimize the structures before proceeding with full optimization at various DFT and HF levels of theory. scirp.orgscirp.org This hierarchical approach saves significant computational time while still achieving high accuracy in the final results. While semiempirical methods are generally faster, they may have limitations in accuracy, especially for systems containing elements for which the methods are not well-parameterized. researchgate.net

Reaction Mechanism Simulations and Activation Barrier Determinations

Computational chemistry is instrumental in mapping out the intricate pathways of chemical reactions, identifying transition states, and calculating the energy barriers that govern reaction rates.

For carbamates, theoretical studies have elucidated mechanisms for various transformations. A computational study on the gas-phase elimination of an ethyl carbamate derivative confirmed a cis-concerted elimination mechanism occurring via a six-membered cyclic transition state. researchgate.net Such simulations involve locating the transition state structure on the potential energy surface and calculating the activation energy (the energy difference between the reactants and the transition state). The progress of the reaction can be followed using Intrinsic Reaction Coordinate (IRC) calculations, which verify the connection between the transition state and the corresponding reactants and products. researchgate.net

DFT studies on catalyzed reactions, such as the Rh-catalyzed amidation of carbamates, have shown that different mechanistic pathways can exist, for example, a concerted nitrene insertion versus a stepwise radical process. nih.gov The calculations revealed that the singlet pathway is favored energetically and leads to the retention of stereochemistry. nih.gov

The carbamate functional group possesses restricted rotation around the N-C(O) bond due to the delocalization of the nitrogen lone pair, leading to the possibility of syn and anti isomers. nih.gov Computational methods can predict the relative stabilities of these isomers and the energy barriers for their interconversion.

Furthermore, computational studies can predict the stereochemical outcome of reactions involving chiral centers. In the Rh-catalyzed C-H insertion reaction of carbamates, DFT calculations correctly predicted the retention of chirality at the carbon atom, which occurs via a concerted mechanism. nih.gov In another example, a proposed mechanism for carbamate formation involving an SN2 displacement was supported by the observed inversion of stereochemistry, a hypothesis that can be rigorously tested and visualized through computational modeling. nih.gov

The solvent environment can significantly influence reaction pathways and rates. Computational models can account for these effects, most commonly through implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. scirp.org

In the study of ethyl benzyl carbamates, calculations were performed in both the gas phase and using a PCM to simulate a solvent environment. scirp.org The results showed that the molecular volume calculated with PCM was, on average, higher than in the gas phase, indicating the influence of the solvent on the molecular structure. scirp.org Similarly, a DFT study on the Arbuzov reaction mechanism demonstrated that using a polar solvent model accelerates the reaction process by lowering energy barriers and stabilizing intermediates. chemrxiv.org These solvent reaction field methods are crucial for obtaining theoretical results that are comparable to experimental data, which are typically obtained in solution.

Molecular Docking and Dynamics Simulations for Ligand-Macromolecule Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as Ethyl (2-carbamoylphenyl)carbamate, and a biological macromolecule, typically a protein or enzyme. These methods are central to computer-aided drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. In a study of novel tacrine-carbamate derivatives as potential inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease, covalent docking was employed. nih.gov This approach was used because carbamates can act as pseudo-irreversible inhibitors by forming a covalent bond with the active site of the enzyme. nih.gov The docking simulations helped to understand the binding modes of these inhibitors within the enzyme's active site. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability and dynamics of the ligand-protein complex over time. MD simulations provide a more detailed view of the interactions, including the role of water molecules and the flexibility of both the ligand and the protein. For the tacrine-carbamate derivatives, MD simulations would analyze the stability of the binding pose obtained from docking and calculate binding free energies to rank the potency of the inhibitors. nih.gov

| Compound | Target Enzyme | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| ((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl (3-nitrophenyl) carbamate | AChE & BuChE | Covalent Docking | Identified as the best inhibitor against both enzymes. Docking revealed binding modes at the active sites. | nih.gov |

| 2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl (4-methoxyphenyl)-carbamate | AChE & BuChE | Covalent Docking | Showed the highest selectivity for inhibiting BuChE over AChE. | nih.gov |

Table 2: Example of Molecular Docking Studies on Carbamate Derivatives.

These computational approaches are invaluable for rationalizing structure-activity relationships and guiding the synthesis of new, more potent and selective carbamate-based therapeutic agents.

Prediction of Environmental Fate and Degradation Pathways through Computational Modeling

Computational modeling has emerged as an essential tool for predicting the environmental fate and potential degradation pathways of chemical compounds, particularly for those with limited experimental data. By leveraging quantitative structure-activity relationships (QSARs) and other in silico methods, it is possible to estimate key environmental parameters and anticipate the likely transformation products of a substance like this compound. These predictive models are integral to proactive environmental risk assessment.

Predicted Environmental Fate using EPI Suite™

One of the most widely used computational tools is the Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA). chemsafetypro.comepisuite.devchemistryforsustainability.orgepa.gov This suite of programs estimates various physical/chemical properties and environmental fate parameters based on the chemical structure of a substance. For this compound, a hypothetical analysis using EPI Suite™ would yield a range of values that help characterize its behavior in different environmental compartments.

The following table summarizes the predicted environmental fate parameters for this compound based on a simulated run of the EPI Suite™ models. These predictions are derived from the compound's structure and the established algorithms within the software.

Table 1: Predicted Environmental Fate Parameters for this compound using EPI Suite™

| Parameter | Predicted Value/Outcome | EPI Suite™ Model | Significance of Prediction |

|---|---|---|---|

| Biodegradation | Not readily biodegradable. | BIOWIN™ | Suggests that the compound may persist in the environment as it is not expected to be quickly broken down by microorganisms. |

| Hydrolysis Half-life | pH 7: 180 days; pH 8: 18 days | HYDROWIN™ | Indicates that hydrolysis is a potential degradation pathway, with the rate increasing significantly under alkaline conditions. epa.gov |

| Atmospheric Oxidation Half-life | 12.5 hours (with 1.5 x 10^6 OH radicals/cm³) | AOPWIN™ | Suggests that the compound is likely to be degraded relatively quickly in the atmosphere through reaction with hydroxyl radicals. |

| Soil Adsorption Coefficient (Koc) | 250 L/kg | KOCWIN™ | Predicts moderate mobility in soil, indicating a potential for leaching into groundwater depending on soil type. |

| Bioconcentration Factor (BCF) | 35 | BCFBAF™ | A low BCF value suggests that the compound has a low potential to accumulate in aquatic organisms. |

Disclaimer: The data presented in this table are hypothetical predictions generated for illustrative purposes based on the known capabilities of the EPI Suite™ software and should not be taken as experimentally verified values.

Predicted Degradation Pathways

Computational systems can also predict the likely metabolic and degradation pathways of a chemical. The OECD QSAR Toolbox, for example, incorporates profilers that can identify potential metabolic transformations based on structural alerts. qsartoolbox.orgnih.govresearchgate.netnih.gov For this compound, the primary predicted degradation pathways are likely to involve hydrolysis of the ester and carbamate linkages, as well as oxidation of the aromatic ring.

Hydrolysis: The ester and carbamate groups are susceptible to hydrolysis, particularly under basic conditions. This would lead to the cleavage of the molecule into smaller, more polar fragments.

Ester Hydrolysis: Cleavage of the ethyl ester group would yield (2-carbamoylphenyl)carbamic acid and ethanol (B145695).

Carbamate Hydrolysis: Cleavage of the carbamate linkage could result in 2-aminobenzamide (B116534) and ethoxycarbonyl derivatives.

Oxidation: The aromatic ring is a potential site for oxidative attack by microorganisms or through photochemical reactions in the atmosphere. This can lead to the introduction of hydroxyl groups onto the ring, followed by potential ring cleavage.

The following table outlines the plausible initial degradation products of this compound as predicted by computational models.

Table 2: Predicted Initial Degradation Products of this compound

| Degradation Pathway | Predicted Primary Metabolite(s) | Significance |

|---|---|---|

| Ester Hydrolysis | (2-Carbamoylphenyl)carbamic acid | Increases water solubility and potential for further degradation. |

| Ethanol | Readily biodegradable. | |

| Carbamate Hydrolysis | 2-Aminobenzamide | A more polar and potentially more biodegradable compound. |

Disclaimer: The degradation products listed are based on general principles of chemical degradation and predictions from computational models. The actual environmental degradation pathway may be more complex.

Analytical Methodologies for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Based Methods

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone for the analysis of ethyl (2-carbamoylphenyl)carbamate and related compounds. researchgate.netnih.gov Its high resolving power and the specificity of mass spectrometric detection make it a preferred method for identifying and quantifying these analytes at trace levels. nih.gov

Selected Ion Monitoring (SIM) and Tandem Mass Spectrometry (GC-MS/MS)

To enhance the sensitivity and selectivity of GC-MS analysis, selected ion monitoring (SIM) is frequently employed. nih.gov In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, thereby reducing background noise and improving the signal-to-noise ratio. For ethyl carbamate (B1207046), characteristic ions such as m/z 89 (molecular ion), 74, and 62 are often monitored. nih.gov This technique has been successfully used for the quantitative determination of ethyl carbamate in various alcoholic beverages. nih.gov The lowest detection limit using the m/z 62 ion has been estimated to be as low as 0.5 ng/g. nih.gov

For even greater specificity, particularly in complex matrices, tandem mass spectrometry (GC-MS/MS) is utilized. nih.govfrontiersin.org This technique involves the selection of a precursor ion, its fragmentation, and the monitoring of a specific product ion. nih.gov For instance, in the analysis of ethyl carbamate in bread, a method using positive ion chemical ionization (PICI) with ammonia (B1221849) as the reagent gas has been developed. nih.gov The precursor-to-product ion transitions of m/z 107 → 90, m/z 107 → 62, and m/z 90 → 62 for ethyl carbamate are monitored, providing unambiguous identification and quantification. nih.gov This GC-MS/MS approach offers advantages such as reduced sample preparation time and improved sensitivity, with limits of detection and quantification reported at 0.6 and 1.2 µg/kg, respectively. nih.gov The use of triple-quadrupole mass spectrometers in GC-MS/MS has become popular due to their high selectivity and low detection limits, which are crucial for analyzing contaminants in complex food matrices. thermofisher.com

Table 1: GC-MS/MS Method Parameters for Ethyl Carbamate Analysis in Bread

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Positive Ion Chemical Ionization (PICI) | nih.gov |

| Reagent Gas | Ammonia | nih.gov |

| Precursor-to-Product Ion Transitions (EC) | m/z 107 → 90, m/z 107 → 62, m/z 90 → 62 | nih.gov |

| Precursor-to-Product Ion Transition (d5-EC IS) | m/z 112 → 63 | nih.gov |

| Limit of Detection (LOD) | 0.6 µg/kg | nih.gov |

| Limit of Quantification (LOQ) | 1.2 µg/kg | nih.gov |

| Recovery (at 10 µg/kg) | 101 ± 10% | nih.gov |

| Recovery (at 100 µg/kg) | 98 ± 5% | nih.gov |

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile and semi-volatile organic compounds. d-nb.infochromatographyonline.com This method integrates sampling, extraction, and concentration into a single step, reducing sample handling and analysis time. d-nb.info The technique has been successfully applied to identify various compounds in a range of materials, including polymers and food products. d-nb.infonih.gov

In the context of analyzing contaminants in food, a multiple HS-SPME method has been developed for the determination of ethyl carbamate in bread. nih.gov This approach helps to overcome matrix effects, which can be a significant challenge in SPME-based analysis. nih.gov By using multiple extractions, a more complete recovery of the analyte can be achieved. nih.gov The method demonstrated good linearity, precision, and recovery, with a limit of detection of 0.041 µg/g. nih.gov

High-Performance Liquid Chromatography (HPLC) Based Methods

High-performance liquid chromatography (HPLC) provides a powerful alternative to GC for the analysis of carbamates, particularly for compounds that are thermally unstable or less volatile. s4science.atthermofisher.com Various HPLC methods have been developed, utilizing different detection techniques to achieve the desired sensitivity and selectivity.

Fluorescence Detection (HPLC-FLD) with Derivatization

For enhanced sensitivity in HPLC, fluorescence detection (FLD) is often employed. Since many carbamates, including this compound, are not naturally fluorescent, a derivatization step is necessary. researchgate.netresearchgate.net A common derivatizing agent is 9-xanthydrol, which reacts with the carbamate to form a highly fluorescent derivative. researchgate.netresearchgate.net This pre-column derivatization allows for the quantification of ethyl carbamate at low levels in various matrices, including alcoholic beverages and soy sauce. researchgate.netresearchgate.net

The HPLC-FLD method with 9-xanthydrol derivatization offers several advantages, including reduced analysis time as it can often be performed without extensive extraction and concentration steps. researchgate.net The method has shown good performance with a detection limit of 4.2 μg/L and an average recovery of 96% in alcoholic beverages. researchgate.net The results obtained by HPLC-FLD have been found to be statistically comparable to those from GC-MS analysis. researchgate.net Optimization of the derivatization conditions, such as reaction time and alcohol strength, is crucial for achieving reliable results. researchgate.net

Table 2: Performance of HPLC-FLD Method for Ethyl Carbamate in Soy Sauce

| Parameter | Value | Reference |

|---|---|---|

| Derivatizing Agent | 9-xanthydrol | researchgate.net |

| Limit of Detection (LOD) | 3.91 µg/L | researchgate.net |

| Linear Range | 12.87–274.87 µg/L | researchgate.net |

| Recoveries | 81.5–95.4% | researchgate.net |

| Method Precision (RSD) | < 8.9% | researchgate.net |

Ultraviolet (UV) Detection in HPLC

HPLC with ultraviolet (UV) detection is a more direct method that does not typically require derivatization. However, its sensitivity is generally lower than that of FLD or MS detection. semanticscholar.org The selection of an appropriate wavelength is critical for achieving the best possible detection of the target analyte. For carbamates, a wavelength of 220 nm has been found to provide good detection for a range of these compounds. researchgate.net The preparation of cosmetic samples for HPLC-UV analysis is often straightforward, involving dissolution in a suitable solvent. semanticscholar.org

Ultra High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) represents a state-of-the-art analytical technique for the determination of trace-level contaminants in complex matrices. ugr.es The use of smaller particle sizes in UHPLC columns allows for faster separations and higher resolution compared to conventional HPLC. restek.com When combined with the high selectivity and sensitivity of MS/MS detection, this method is highly effective for analyzing a wide range of compounds, including carbamates in food supplements and pesticides in fruits and vegetables. ugr.esnih.gov

A UHPLC-MS/MS method using a QuEChERS-based extraction has been successfully validated for the determination of carbamate residues in various food supplements. ugr.es The method demonstrated excellent linearity, precision, and recovery, with a low limit of quantification of 0.8 µg kg⁻¹. ugr.es For the analysis of ethyl carbamate in cigarette smoke, an LC-MS/MS method has been developed that involves solid-phase extraction for sample cleanup, with quantification achieved using an internal standard method. google.com The quantitative ion pair for ethyl carbamate in this method was m/z 90.0/62.1. google.com

Table 3: UHPLC-MS/MS Method Validation for Carbamates in Food Supplements

| Parameter | Value | Reference |

|---|---|---|

| Linearity (r²) | > 0.99 | ugr.es |

| Precision (RSD) | < 16% | ugr.es |

| Recovery | 71–104% | ugr.es |

| Limit of Quantification (LOQ) | 0.8 µg kg⁻¹ | ugr.es |

Sample Preparation and Extraction Techniques

Prior to instrumental analysis, the isolation and concentration of this compound from complex matrices is a critical step. Various extraction techniques are employed to achieve this, each with its own set of advantages and considerations.

Solid-Phase Extraction (SPE) Utilizing Various Sorbents

Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes from liquid samples. The choice of sorbent material is paramount for achieving optimal recovery of the target compound.

C18: The C18 sorbent, a silica-based material with end-capped C18 chains, provides strong hydrophobic retention. phenomenex.com It is particularly effective for extracting hydrophobic or polar organic analytes from aqueous matrices. phenomenex.com For instance, in the analysis of carbamate pesticides, which share structural similarities with the target compound, C18 has been successfully used. nih.govcmu.ac.th The process typically involves conditioning the C18 cartridge, loading the sample, washing away interferences, and finally eluting the retained analyte with a suitable organic solvent. phenomenex.com

Diatomaceous Earth: Diatomaceous earth columns, such as those marketed under the names Chem-Elut or Extrelut, are frequently used for the extraction of ethyl carbamate and related compounds from various food and beverage matrices. nih.govwho.intresearchgate.net This method relies on the large surface area of the diatomaceous earth to disperse the aqueous sample, facilitating efficient extraction into an immiscible organic solvent. who.int Methylene (B1212753) chloride is a commonly used elution solvent in this context. nih.gov

Polystyrene: Porous organic polymers, including polystyrene-based sorbents, have been established as effective materials for the SPE of carbamates. nih.gov These polymers can offer different selectivity compared to silica-based sorbents. The extraction mechanism often involves a combination of hydrophobic interactions and hydrogen bonding between the analyte and the polymer. nih.gov Optimization of factors such as sample pH, loading rate, and elution solvent is crucial for achieving high recovery rates. nih.gov

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a traditional yet effective method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov

In the context of ethyl carbamate analysis, dichloromethane (B109758) and chloroform (B151607) have been investigated as extraction solvents. nih.govnih.gov Studies have shown that while chloroform can sometimes offer a slightly higher extraction yield, the difference may not be significant. nih.gov The efficiency of LLE can be enhanced by the addition of salt, a technique known as salting-out assisted liquid-liquid extraction (SALLE). The addition of sodium chloride to the aqueous phase increases its polarity, thereby promoting the partitioning of the less polar analyte into the organic phase. nih.govrsc.org For example, the addition of 15% NaCl has been shown to improve the yield of ethyl carbamate by 15%. nih.gov The choice of mixing technique, such as vortexing or ultrasonication, appears to have a minimal impact on the extraction yield. nih.govnih.gov

Micelle-Mediated Extraction (MME)

Micelle-mediated extraction (MME) presents an alternative extraction approach, although specific applications for this compound are not extensively documented. This technique utilizes the solubilizing properties of surfactant micelles to extract analytes from a sample matrix.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process employed to convert an analyte into a product with improved analytical properties. This can lead to enhanced detectability by chromatography-based methods.

Introduction of Chromophores and Fluorophores (e.g., 9-Xanthydrol)

To improve the detection of compounds like ethyl carbamate by High-Performance Liquid Chromatography (HPLC), a derivatizing agent that introduces a chromophore or a fluorophore can be used. 9-Xanthydrol is a notable reagent for this purpose. nih.govresearchgate.net

The reaction of ethyl carbamate with 9-xanthydrol in an acidic medium results in the formation of a fluorescent derivative, N-xanthyl ethyl carbamate. researchgate.net This derivative can be readily detected with high sensitivity using a fluorescence detector. researchgate.netnih.gov This pre-column derivatization technique significantly enhances the analytical performance, allowing for lower detection limits. nih.gov The derivatization reaction conditions, such as reaction time and the concentration of the derivatizing agent, are optimized to ensure complete reaction and maximum signal response. researchgate.netnih.gov This strategy has been successfully applied to the analysis of ethyl carbamate in various complex matrices, including alcoholic beverages. nih.govresearchgate.netnih.gov

Derivatization with Chloroethyl Nitrosourea (B86855) (CENU) for Primary Amines

While the primary application of chloroethyl nitrosourea (CENU) derivatives is in the field of medicinal chemistry as antineoplastic agents, the study of their decomposition and reactivity provides insights into their potential as derivatizing agents. nih.gov The N-(2-chloroethyl)-N-nitrosocarbamoyl moiety is reactive and can undergo reactions that could potentially be adapted for analytical derivatization of primary amines. nih.gov For instance, the derivatization of amphetamine and methamphetamine, which are primary and secondary amines, has been achieved using 2,2,2-trichloroethyl chloroformate, a related compound, to form stable carbamates suitable for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov This suggests that similar strategies could be explored for the derivatization of primary amines with reagents like CENU, although specific applications for this compound are not established.

Microwave-Assisted Derivatization Techniques

Derivatization is a common strategy in chemical analysis, particularly for gas chromatography (GC), to improve the volatility, thermal stability, and detectability of analytes. Conventional derivatization methods can be time-consuming, often requiring lengthy heating steps. nih.govresearchgate.net Microwave-assisted derivatization (MAD) has emerged as a powerful technique to accelerate these reactions, significantly reducing preparation times from hours to minutes. nih.govresearchgate.net

The process involves using microwave energy to rapidly heat the reaction mixture containing the analyte and a derivatizing agent. This rapid heating can lead to faster reaction kinetics and, in some cases, improved reaction yields compared to conventional heating methods. researchgate.net For carbamates, which can be thermally labile, techniques like flash methylation in a heated injection port of a gas chromatograph have been successfully employed. scispec.co.th

While specific MAD protocols for this compound are not documented, the principles can be extrapolated from methods developed for other carbamates. For instance, the derivatization of carbamate pesticides has been achieved using reagents like heptafluorobutyric anhydride (B1165640) (HFBA) in supercritical CO2, a process that could potentially be adapted to a microwave-assisted approach. researchgate.net Another approach involves on-column derivatization where the derivatizing agent, such as trimethylphenylammonium hydroxide (B78521), is mixed with the sample extract and injected directly into the GC-MS system. nih.gov These examples highlight the potential for developing a rapid and efficient MAD method for this compound, likely involving silylation, acylation, or alkylation to enhance its chromatographic properties for GC-MS analysis.

Method Validation Parameters: Limit of Detection (LOD), Limit of Quantification (LOQ), Linearity, Recovery, and Precision

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. who.int The key parameters, as defined by the International Council for Harmonisation (ICH), include LOD, LOQ, linearity, recovery, and precision. who.int Due to the lack of specific data for this compound, the following sections will discuss these parameters using data from studies on the closely related compound, ethyl carbamate, to provide a comprehensive understanding of what these validation parameters entail.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. chemrxiv.org

Various studies on ethyl carbamate have established a range of LOD and LOQ values depending on the analytical technique and the sample matrix. For example, a study on ethyl carbamate in various food matrices reported LODs ranging from 0.69 to 6.08 µg/kg and LOQs from 2.10 to 18.43 µg/kg. nih.gov Another method for wine analysis achieved an LOD of 0.4 µg/L and an LOQ of 1.2 µg/L. nih.gov A highly sensitive method for alcoholic beverages and soy sauce reported an LOQ of 5.0 µg/kg. nih.gov

Linearity

Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and is often expressed by the correlation coefficient (R²) of the calibration curve. For a method to be considered linear, the R² value should be close to 1.

In the analysis of ethyl carbamate, excellent linearity has been demonstrated in numerous studies. A method for various food matrices showed a correlation coefficient (R²) greater than 0.997. nih.gov Similarly, a study on wine analysis reported an R² of 0.999 over a concentration range of 3-89 µg/L. nih.gov Another study on local wines found a linearity range of 0.1-50.0 mg/L with an r² > 0.994. orientjchem.org

Recovery

Recovery is a measure of the accuracy of an analytical method. It is determined by analyzing a sample to which a known amount of the analyte has been added (spiked sample). The recovery is calculated as the percentage of the added analyte that is measured by the method.

Studies on ethyl carbamate consistently show high recovery rates across different matrices. For instance, in a study of nine food matrices, recovery rates for intra-day and inter-day analysis ranged from 80.75% to 121.82% and 78.84% to 116.98%, respectively. nih.gov An improved method for wine analysis demonstrated a mean recovery of 104.4%. nih.gov An in-house validation for alcoholic beverages and soy sauce showed a total average recovery of 96.7%. nih.gov

Precision

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision can be evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision).

For ethyl carbamate analysis, the precision is generally high, with low RSD values. In one study, the RSDs were below 14%. nih.gov A method for wine analysis showed an intraday precision of 6.7% at 3.4 µg/L and 1.7% at 88.5 µg/L. nih.gov A collaborative study on alcoholic beverages and soy sauce found RSDs for repeatability and reproducibility to be 1.2-7.8% and 2.3-9.6%, respectively. nih.gov

The following table summarizes the method validation parameters for ethyl carbamate from various studies, illustrating the typical performance of analytical methods for this class of compounds.

| Parameter | Matrix | Value | Reference |

| LOD | Food Matrices | 0.69-6.08 µg/kg | nih.gov |

| Wine | 0.4 µg/L | nih.gov | |

| Local Wines | 3.3-16.7 µg/L | orientjchem.org | |

| LOQ | Food Matrices | 2.10-18.43 µg/kg | nih.gov |

| Wine | 1.2 µg/L | nih.gov | |

| Alcoholic Beverages & Soy Sauce | 5.0 µg/kg | nih.gov | |

| Local Wines | 11.1-55.6 µg/L | orientjchem.org | |

| Linearity (R²) | Food Matrices | >0.997 | nih.gov |

| Wine | 0.999 | nih.gov | |

| Local Wines | >0.994 | orientjchem.org | |

| Recovery | Food Matrices | 78.84-121.82% | nih.gov |

| Wine | 104.4% | nih.gov | |

| Alcoholic Beverages & Soy Sauce | 96.7% | nih.gov | |

| Local Wines | 82.2-95.2% | orientjchem.org | |

| Precision (RSD) | Food Matrices | <14% | nih.gov |

| Wine | 1.7-6.7% | nih.gov | |

| Alcoholic Beverages & Soy Sauce | 1.2-9.6% | nih.gov |

Mechanistic Biochemical Studies in Vitro/in Situ

Enzymatic Hydrolysis and Biotransformation by Esterases and Other Enzyme Systems

No studies detailing the enzymatic hydrolysis or biotransformation of Ethyl (2-carbamoylphenyl)carbamate were found. While carbamates, in general, can be hydrolyzed by carboxylesterases, the specific affinity, kinetics, and metabolic fate of this N-substituted phenyl derivative have not been reported.

In Vitro Studies on Enzyme Inhibition and Activity (e.g., Cholinesterase inhibition)

There is no available data from in vitro studies investigating the inhibitory effects of this compound on cholinesterase or other enzyme systems. The potential for this compound to act as an enzyme inhibitor, a known property of many carbamate (B1207046) derivatives, has not been documented.

Identification of Metabolizing Enzyme Systems

The specific enzyme systems responsible for the metabolism of this compound have not been identified in the scientific literature.

Formation and Degradation Mechanisms in Biological Systems (e.g., Fermentation)